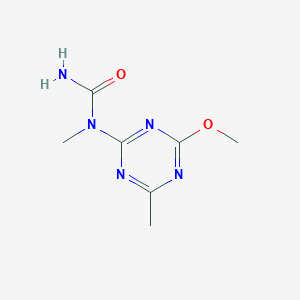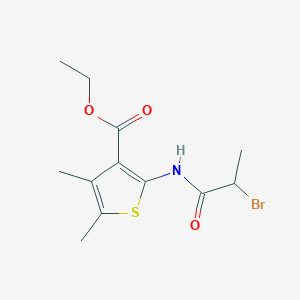![molecular formula C22H23NO4 B12307447 2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-N-3-buten-1-yl-L-alanine: is a derivative of L-alanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This unique structure makes it a valuable building block in peptide synthesis and other organic synthesis applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by the introduction of the 3-buten-1-yl side chain. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The 3-buten-1-yl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of N-Fmoc-N-3-buten-1-yl-L-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: N-Fmoc-N-3-buten-1-yl-L-alanine undergoes various chemical reactions, including:
Oxidation: The 3-buten-1-yl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-buten-1-yl side chain can be reduced to form saturated alkyl chains.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as piperidine or diethylamine for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alkyl chains.
Substitution: Free amino groups for further functionalization.
科学的研究の応用
N-Fmoc-N-3-buten-1-yl-L-alanine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Incorporated into peptides for biological assays.
Medicine:
- Potential use in the development of peptide-based therapeutics.
- Studied for its role in drug delivery systems.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 3-buten-1-yl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or structural modifications. The compound’s molecular targets and pathways depend on the specific peptides or molecules being synthesized.
類似化合物との比較
- N-Fmoc-N-3-(2-naphthyl)-L-alanine
- N-Fmoc-N-3-(3-pyridyl)-L-alanine
- N-Fmoc-N-3-(4-methoxyphenyl)-L-alanine
Comparison:
- N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to its 3-buten-1-yl side chain, which provides additional reactivity and versatility in chemical synthesis.
- Other similar compounds have different side chains, such as aromatic or heterocyclic groups, which impart different chemical properties and reactivity.
- The choice of compound depends on the desired chemical and biological properties for specific applications.
N-Fmoc-N-3-buten-1-yl-L-alanine stands out for its unique structure and versatile applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in both academic and industrial settings.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25) |
InChIキー |
SJLSWEWYQVKBGW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
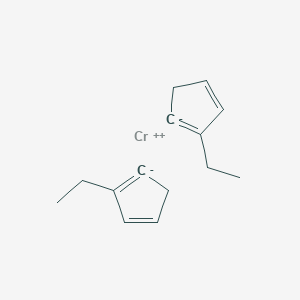
![[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B12307380.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)
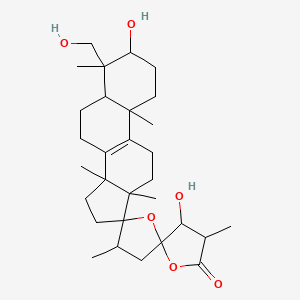
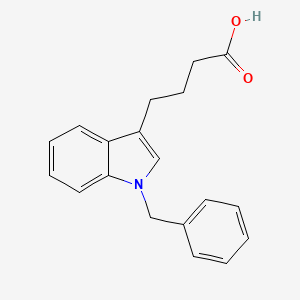
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
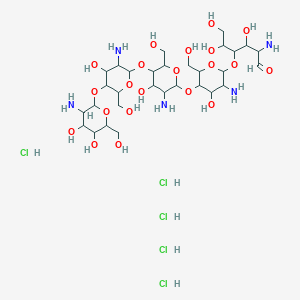
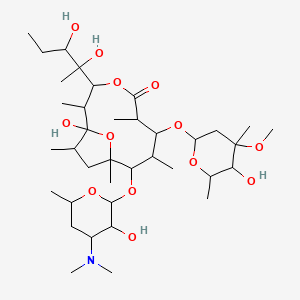

![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
